6,7-dichloro-1H-indole-2-carboxylic Acid
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Overview
Description
6,7-dichloro-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
6,7-dichloro-1H-indole-2-carboxylic Acid has numerous applications in scientific research:
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of a complex with the target molecule . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, suggesting an impact on viral life cycle pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 6,7-dichloro-1H-indole-2-carboxylic Acid typically involves the Leimgruber–Batcho indole synthesis, which is a well-known method for constructing indole derivatives . This method involves the cyclization of o-nitrotoluene derivatives under acidic conditions to form the indole ring. The specific reaction conditions and reagents used can vary, but common reagents include p-toluenesulfonic acid in toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6,7-dichloro-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Comparison with Similar Compounds
6,7-dichloro-1H-indole-2-carboxylic Acid can be compared with other indole derivatives such as:
5,7-dichloro-1H-indole-2-carboxylic Acid: Similar in structure but with different substitution patterns, leading to variations in biological activity.
4,6-dichloro-1H-indole-2-carboxylic Acid: Another closely related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
6,7-dichloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-3-6(9(13)14)12-8(4)7(5)11/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCSCQQWQOWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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